Merestinib dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206801-37-7 | |
| Record name | Merestinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERESTINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Merestinib Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merestinib (formerly LY2801653) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers.[1] This technical guide provides an in-depth overview of the mechanism of action of Merestinib dihydrochloride, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. Merestinib is a Type-II ATP-competitive inhibitor, demonstrating a slow-off binding kinetics with its primary target, the MET tyrosine kinase.[1] It also exhibits significant inhibitory activity against a range of other clinically relevant kinases, including AXL, MST1R (RON), MERTK, TEK, ROS1, DDR1/2, FLT3, and the NTRK family.[2][3] This multi-targeted profile allows Merestinib to disrupt key oncogenic signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.
Core Mechanism of Action: Multi-Kinase Inhibition
Merestinib functions by competitively binding to the ATP-binding pocket of its target kinases. As a Type-II inhibitor, it specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped.[1] This mode of inhibition often leads to a longer residence time on the target protein compared to Type-I inhibitors, contributing to a durable pharmacodynamic effect.[1][4]
The primary target of Merestinib is the c-Met receptor tyrosine kinase, a key driver in many human cancers.[5] Aberrant MET signaling, through overexpression, gene amplification, or mutation, is associated with poor prognosis and resistance to other targeted therapies.[5] Merestinib potently inhibits MET autophosphorylation and disrupts its downstream signaling cascades.[4][6]
Beyond MET, Merestinib has demonstrated potent, nanomolar-range inhibition of a panel of other kinases, classifying it as a multi-kinase inhibitor. This broad-spectrum activity is crucial to its anti-tumor effects, as it can simultaneously block redundant or compensatory signaling pathways that might otherwise lead to therapeutic resistance.
Quantitative Kinase Inhibition Profile
The inhibitory activity of Merestinib against a panel of kinases has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Target Kinase | Inhibition Constant (Ki) | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | References |
| MET | 2 nM | 4.7 nM | 35.2 ± 6.9 nM (H460) 59.2 nM (S114) | [1][4][7] |
| AXL | - | 2 nM | - | [3][4] |
| DDR1 | - | 0.1 nM | - | [3][4] |
| FLT3 | - | 7 nM | - | [3][4] |
| MST1R (RON) | - | 11 nM | - | [3][4] |
| MERTK | - | 10 nM | - | [3][4] |
| MKNK1/2 | - | 7 nM | - | [3][4] |
| DDR2 | - | 7 nM | - | [3][4] |
| TYRO3 | - | 28 nM | - | [4] |
| PDGFRA | - | 41 nM | - | [4] |
| TEK | - | 63 nM | - | [3][4] |
| ROS1 | - | 23 nM | - | [7] |
| NTRK1 | 20 nM (Kd) | - | - | [2] |
| NTRK2 | 92 nM (Kd) | - | - | [2] |
| NTRK3 | 54 nM (Kd) | - | - | [2] |
Visualization of Key Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways inhibited by Merestinib.
Caption: Merestinib inhibits HGF-induced MET receptor phosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Caption: Merestinib inhibits NTRK receptor phosphorylation, disrupting downstream signaling cascades like PI3K/AKT and RAS/MAPK.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing a kinase inhibitor like Merestinib.
Caption: A general workflow for characterizing a kinase inhibitor, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Merestinib.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of Merestinib to inhibit the enzymatic activity of purified kinases.
-
Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the target kinase.
-
Materials:
-
Purified recombinant kinase (e.g., MET, AXL, NTRK1).
-
Specific substrate peptide for each kinase.
-
[γ-³³P]ATP.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
P81 phosphocellulose paper.
-
Phosphoric acid wash buffer (0.75%).
-
Scintillation counter and fluid.
-
-
Protocol:
-
Prepare serial dilutions of Merestinib in assay buffer containing a final DMSO concentration of ≤1%.
-
In a 96-well plate, add 10 µL of the diluted Merestinib or DMSO (vehicle control).
-
Add 20 µL of a solution containing the kinase and its specific substrate peptide to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based MET Phosphorylation Assay (Western Blot)
This assay assesses the ability of Merestinib to inhibit MET phosphorylation in a cellular context.
-
Principle: Uses specific antibodies to detect the phosphorylated form of the MET receptor in cell lysates after treatment with Merestinib.
-
Cell Line: NCI-H441 (MET overexpressing) or other relevant cell lines.
-
Materials:
-
NCI-H441 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Seed NCI-H441 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Merestinib (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MET and loading controls (e.g., β-actin) to ensure equal protein loading.
-
Cell Proliferation Assay (WST-1)
This assay measures the effect of Merestinib on the metabolic activity of cancer cells, which is an indicator of cell proliferation.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Cell Line: MKN-45 (MET-amplified gastric cancer) or other sensitive cell lines.
-
Materials:
-
MKN-45 cells.
-
96-well cell culture plates.
-
This compound.
-
WST-1 reagent.
-
Microplate reader.
-
-
Protocol:
-
Seed MKN-45 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow the cells to attach for 24 hours.
-
Add 100 µL of medium containing serial dilutions of Merestinib (or DMSO for control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for an additional 1-4 hours, until a visible color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of Merestinib in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of Merestinib on tumor growth is monitored over time.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: U-87 MG (glioblastoma with MET autocrine loop) or MKN-45.
-
Materials:
-
U-87 MG cells.
-
Matrigel.
-
This compound formulated for oral gavage (e.g., in 1% Na-CMC/0.25% Tween-80).
-
Calipers for tumor measurement.
-
-
Protocol:
-
Harvest U-87 MG cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer Merestinib (e.g., 3, 6, 12 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).
-
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of MET, NTRK, and other key oncogenic drivers. Its classification as a Type-II inhibitor confers favorable pharmacodynamic properties, including a long target residence time. The comprehensive preclinical data, derived from a suite of biochemical, cellular, and in vivo experiments, demonstrates its ability to effectively block critical cancer signaling pathways, inhibit cell proliferation, and suppress tumor growth. This in-depth understanding of its mechanism of action provides a strong rationale for its clinical investigation in cancers harboring alterations in its target kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merestinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LY2801653 Dihydrochloride: A c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2801653, also known as Merestinib, is a potent, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway through mechanisms such as c-Met overexpression, gene amplification, or mutations is strongly associated with tumor growth and metastasis in numerous cancers.[3] LY2801653 is a type-II ATP-competitive inhibitor, demonstrating a slow-off rate from the c-Met kinase, which contributes to its prolonged pharmacodynamic effects.[3][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data on LY2801653, with a focus on its mechanism of action, quantitative inhibitory activity, and detailed experimental methodologies.
Chemical Properties and Mechanism of Action
LY2801653 dihydrochloride is the salt form of Merestinib. As a type-II inhibitor, it binds to the inactive "DFG-out" conformation of the c-Met kinase domain, offering a high degree of selectivity and potency.[7] This mode of binding also allows for activity against a range of c-Met activating mutations.[7]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of LY2801653
| Target Kinase | Parameter | Value (nM) |
| c-Met | Ki | 2[1][3][6][8][9] |
| MST1R | IC50 | 11[1][8][9] |
| AXL | IC50 | 2[1][8][9] |
| MERTK | IC50 | 10[1][8][9] |
| FLT3 | IC50 | 7[1][8][9] |
| ROS1 | IC50 | 23[8] |
| DDR1 | IC50 | 0.1[1][8][9] |
| DDR2 | IC50 | 7[1][8][9] |
| MKNK1/2 | IC50 | 7[1][8] |
| TEK | IC50 | 63[1][9] |
| TYRO3 | IC50 | 28[1][9] |
| PDGFRA | IC50 | 41[1][9] |
Table 2: Cellular Activity of LY2801653
| Assay | Cell Line | Parameter | Value (nM) |
| c-Met Autophosphorylation | H460 (HGF-stimulated) | IC50 | 35.2 ± 6.9[1][8] |
| c-Met Autophosphorylation | S114 | IC50 | 59.2[1][8] |
Table 3: In Vivo Pharmacokinetics of LY2801653
| Species | Elimination Half-life (t1/2) |
| Mouse | 2.9 hours[6][8] |
| Non-human Primate | 14.3 hours[6][8] |
Table 4: Summary of Efficacy Results from Phase I Clinical Trial (NCT01285037)
| Cancer Type | Treatment Regimen | Best Overall Response |
| Cholangiocarcinoma | Merestinib + Cisplatin | 1 Complete Response (6%), 6 Stable Disease (30%)[8] |
| Cholangiocarcinoma | Merestinib + Gemcitabine + Cisplatin | 3 Partial Responses (19%), 8 Stable Disease (50%)[8] |
| All Cancers (Overall) | Merestinib (monotherapy and combinations) | 60 Stable Disease (32%)[1][2][8] |
Table 5: Common Treatment-Emergent Adverse Events (TEAEs) in Phase I Clinical Trial (NCT01285037)
| Adverse Event Category | Incidence |
| Any Grade TEAEs | 96%[1] |
| Grade ≥3 TEAEs | 40%[1] |
Signaling Pathways and Experimental Workflows
Caption: The c-Met signaling pathway and the inhibitory action of LY2801653.
Caption: General workflow for in vitro evaluation of LY2801653.
Experimental Protocols
HGF-Induced Cell Scattering Assay
This protocol is adapted from studies evaluating the effect of LY2801653 on cell motility.[6][7]
-
Cell Plating: Seed DU145 human prostate cancer cells at a density of 2 x 10³ cells per well in a 96-well poly-D-lysine coated plate.
-
Treatment: Treat the cells with varying concentrations of LY2801653 (prepared in 0.4% DMSO).
-
Stimulation: Immediately following treatment, add human HGF to a final concentration of 20 ng/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fixation and Staining: Fix the cells with 2% formaldehyde. Stain the actin cytoskeleton with AlexaFluor 488 Phalloidin and counterstain the nuclei with Propidium Iodide.
-
Imaging and Analysis: Quantify the number of cell colonies using a laser-scanning fluorescence microplate cytometer. A colony is defined as a cluster of ≥4 cells. The degree of scattering is inversely proportional to the number of colonies.
c-Met Autophosphorylation Inhibition Assay (ELISA-based)
This protocol outlines a general method for assessing the inhibition of c-Met autophosphorylation.
-
Cell Culture and Stimulation: Culture cells with endogenous or overexpressed c-Met (e.g., H460 or S114 cells) to near confluence in 96-well plates.[1][8] For HGF-dependent models, serum-starve the cells before stimulating with HGF.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of LY2801653 for a specified period.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for total c-Met.
-
Add cell lysates to the wells and incubate to allow c-Met to bind.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on c-Met (e.g., anti-phospho-Met (Y1234/1235)).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a plate reader.
-
-
Data Analysis: Normalize the phospho-Met signal to the total c-Met signal and calculate the IC₅₀ value for LY2801653.
Cell Proliferation (MTS) Assay
This is a common method to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of LY2801653 to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent like PES, to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
Conclusion
LY2801653 (Merestinib) is a potent, multi-kinase inhibitor with significant activity against c-Met.[9] Preclinical studies have demonstrated its ability to inhibit c-Met signaling, leading to reduced cell proliferation and scattering in vitro and anti-tumor effects in vivo.[3][6][9] The Phase I clinical trial (NCT01285037) has established a tolerable safety profile and recommended Phase II dose, with evidence of anti-cancer activity, particularly in cholangiocarcinoma.[2][8] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on c-Met targeted therapies. Further clinical investigation of LY2801653, both as a monotherapy and in combination regimens, is warranted.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Merestinib's Kinase Promiscuity: A Technical Guide to Non-MET Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the kinase targets of Merestinib (LY2801653) beyond its well-characterized inhibition of the MET receptor tyrosine kinase. Merestinib, a multi-kinase inhibitor, has demonstrated potent activity against a range of other kinases implicated in oncogenesis and other disease processes. Understanding this broader inhibitory profile is critical for elucidating its full mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.
Quantitative Analysis of Merestinib's Kinase Inhibition Profile
Merestinib exhibits potent inhibitory activity against several receptor tyrosine kinases (RTKs) and serine/threonine kinases, in addition to MET. The following table summarizes the in vitro inhibitory potency of Merestinib against its key non-MET targets, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values. These values are critical for comparing the relative sensitivity of different kinases to Merestinib and for informing dose-response studies.
| Kinase Target | Type | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| MET | Receptor Tyrosine Kinase | 4.7 | 2 | Biochemical | [1][2] |
| AXL | Receptor Tyrosine Kinase | 2 | - | Cell-based | [2][3] |
| MERTK | Receptor Tyrosine Kinase | 10 | - | Cell-based | [2][3] |
| MST1R (RON) | Receptor Tyrosine Kinase | 11 | - | Cell-based | [2][3] |
| FLT3 | Receptor Tyrosine Kinase | 7 | - | Cell-based | [2][3] |
| DDR1 | Receptor Tyrosine Kinase | 0.1 | - | Cell-based | [2][3] |
| DDR2 | Receptor Tyrosine Kinase | 7 | - | Cell-based | [2][3] |
| ROS1 | Receptor Tyrosine Kinase | 23 | - | Cell-based | [3] |
| TEK (TIE2) | Receptor Tyrosine Kinase | 63 | - | - | [2] |
| NTRK1/2/3 | Receptor Tyrosine Kinase | - | - | - | [4][5] |
| MKNK1/2 | Serine/Threonine Kinase | 7 | - | Cell-based | [2][3] |
Key Signaling Pathways Targeted by Merestinib
Merestinib's inhibition of these non-MET kinases disrupts critical signaling cascades that drive cell proliferation, survival, migration, and invasion. The following diagrams illustrate the primary signaling pathways affected by Merestinib's activity against its key off-target kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Merestinib Dihydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, small-molecule multi-kinase inhibitor.[1] Initially developed as a c-Met (hepatocyte growth factor receptor) inhibitor, it has demonstrated significant activity against a range of other clinically relevant oncogenic kinases.[2][3] This technical guide provides an in-depth overview of the biological activity of Merestinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Merestinib is a type-II ATP-competitive inhibitor of the MET tyrosine kinase.[4][5] It binds to the "DFG-out" conformation of the kinase domain, a characteristic of type-II inhibitors, leading to a slow-off rate and a prolonged pharmacodynamic residence time.[4][6] This interaction effectively blocks the autophosphorylation of MET induced by its ligand, hepatocyte growth factor (HGF), and subsequently disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[1][3] Beyond MET, Merestinib has been shown to be a type II inhibitor of neurotrophic receptor kinase (NTRK) as well.[7][8]
Quantitative Kinase Inhibition Profile
Merestinib exhibits potent inhibitory activity against a panel of kinases. The following tables summarize its in vitro inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from both biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition Data
| Target Kinase | Ki (nM) | IC50 (nM) | Assay Type |
| c-Met | 2 | 4.7 | Cell-free |
| DDR1 | 0.1 | Cell-based | |
| AXL | 2 | Cell-based | |
| FLT3 | 7 | Cell-based | |
| MKNK1/2 | 7 | Cell-based | |
| DDR2 | 7 | Cell-based | |
| MERTK | 10 | Cell-based | |
| MST1R (RON) | 11 | Cell-based | |
| ROS1 | 23 | Cell-based | |
| TYRO3 | 28 | Cell-based | |
| PDGFRA | 41 | Cell-based | |
| TEK | 63 | Cell-based |
Data sourced from multiple references.[4][5][9][10]
Table 2: Cellular Activity of Merestinib
| Cell Line | Assay | IC50 (nM) |
| H460 (HGF-stimulated) | MET autophosphorylation | 35.2 ± 6.9 |
| S114 | MET autophosphorylation | 59.2 |
| KM-12 (TPM3-NTRK1 fusion) | Anchorage-dependent proliferation | 13-105 |
| KM-12 (TPM3-NTRK1 fusion) | Anchorage-independent proliferation | 45-206 |
| Ba/F3 (MET-activating mutations) | Cell Growth | 12-248 |
Data sourced from multiple references.[6][7][9][10]
Key Signaling Pathways Inhibited by Merestinib
Merestinib's primary mechanism involves the inhibition of the c-Met signaling cascade. Upon binding of HGF, MET dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of several pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. Merestinib blocks the initial autophosphorylation step, thereby inhibiting these downstream effects. Additionally, its inhibition of MKNK1/2 impacts the phosphorylation of eIF4E, a critical factor in protein translation.[3][7]
Caption: Merestinib inhibits MET receptor autophosphorylation.
In Vivo Anti-Tumor Activity
Merestinib has demonstrated significant anti-tumor effects in various preclinical xenograft models.[4][6] Efficacy has been observed in models with MET gene amplification (MKN45), MET autocrine signaling (U-87MG, KP4), and MET overexpression (H441).[5][6] Furthermore, in a KM-12 xenograft model with a TPM3-NTRK1 fusion, Merestinib treatment at 24 mg/kg once daily resulted in significant anti-tumor effects.[7] In vivo studies have also highlighted its ability to induce vessel normalization in tumors.[4][5] The 50% target inhibition dose (TED50) for MET phosphorylation has been reported as 1.2 mg/kg, with a 90% target inhibition dose (TED90) of 7.4 mg/kg.[6][9]
Detailed Experimental Protocols
MET Autophosphorylation Inhibition Assay
This protocol describes a cell-based assay to determine the IC50 of Merestinib for the inhibition of HGF-induced MET autophosphorylation.
Materials:
-
H460 or S114 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant Human HGF
-
This compound
-
DMSO (for compound dilution)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Phospho-MET (Tyr1234/1235) and total MET antibodies
-
ELISA or Western Blotting reagents
Procedure:
-
Cell Culture: Plate H460 or S114 cells in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Prepare a serial dilution of Merestinib in DMSO and then dilute in serum-free media. Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.
-
HGF Stimulation: Add HGF to the wells (final concentration ~50 ng/mL) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the media, wash the cells with cold PBS, and add lysis buffer.
-
Quantification: Determine the levels of phosphorylated MET and total MET in the cell lysates using a suitable immunoassay method like ELISA or Western Blotting.
-
Data Analysis: Calculate the percentage of inhibition of MET phosphorylation for each Merestinib concentration relative to the HGF-stimulated control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][9]
Caption: Workflow for MET Autophosphorylation Inhibition Assay.
Cell Scattering Assay
This assay assesses the ability of Merestinib to inhibit HGF-induced cell scattering, a hallmark of MET activation.
Materials:
-
DU145 prostate cancer cells
-
Poly-D-lysine coated 96-well plates
-
Complete cell culture medium
-
Recombinant Human HGF
-
This compound
-
Formaldehyde solution
-
AlexaFluor 488 Phalloidin
-
Propidium Iodide
-
Fluorescence microplate cytometer
Procedure:
-
Cell Seeding: Seed approximately 2x10³ DU145 cells per well in poly-D-lysine coated 96-well plates.[5]
-
Treatment: Immediately treat the cells with a range of Merestinib concentrations (e.g., 0.01-10 µM) followed by the addition of human HGF (20 ng/mL).[4][5]
-
Fixation and Staining: Fix the cells with 2% formaldehyde, then stain with AlexaFluor 488 Phalloidin (to visualize the actin cytoskeleton and cell morphology) and counterstain with Propidium Iodide (to visualize nuclei).[5]
-
Quantification: Quantify colony counts using a laser-scanning fluorescence microplate cytometer. A colony is typically defined as a cluster of ≥4 cells.[5]
-
Analysis: Assess the reduction in cell scattering (i.e., the maintenance of compact colonies) in Merestinib-treated wells compared to the HGF-only control.
Clinical Development
Merestinib has been evaluated in Phase I and Phase II clinical trials for various advanced cancers, including biliary tract cancer, non-small cell lung cancer, and other solid tumors.[2][3][11][12] A Phase I study established a tolerable safety profile and a recommended Phase II dose of 120 mg once daily.[3][12] While some clinical trials were terminated for reasons such as funding limitations or not meeting response criteria in unselected populations, the preclinical data strongly support its potential in biomarker-selected patient populations, particularly those with MET exon 14 skipping mutations or NTRK fusions.[11][13]
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined mechanism of action against c-Met and other oncogenic kinases. Its ability to inhibit key signaling pathways translates to significant anti-tumor activity in preclinical models. The comprehensive data presented in this guide underscore the therapeutic potential of Merestinib and provide a valuable resource for researchers and clinicians in the field of oncology drug development. Further investigation in appropriately selected patient populations is warranted to fully elucidate its clinical utility.
References
- 1. Facebook [cancer.gov]
- 2. Merestinib - Wikipedia [en.wikipedia.org]
- 3. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A Phase II Study of Merestinib in Non-Small Cell Lung Cancers Harboring MET Exon 14 Mutations and solid tumors with NTRK rearrangements | Dana-Farber Cancer Institute [dana-farber.org]
- 12. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pipeline Moves: Investigator-led trial of Lilly's merestinib in solid tumours terminated [clinicaltrialsarena.com]
The Pharmacodynamics of Merestinib: A Technical Guide for Cancer Research Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Merestinib (LY2801653) in various cancer models. Merestinib is an orally available, small-molecule multi-kinase inhibitor that has demonstrated potent anti-tumor activity in preclinical and clinical settings.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of Merestinib.
Mechanism of Action
Merestinib is a type-II ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) implicated in cancer progression.[3] Its primary targets include MET, AXL, and Neurotrophic Receptor Tyrosine Kinase (NTRK).[2][4] By binding to the kinase domain of these receptors, Merestinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[5]
Inhibition of MET Signaling
The MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in tumorigenesis and metastasis when aberrantly activated.[1] Merestinib is a potent inhibitor of MET, with a dissociation constant (Ki) of 2 nM.[3] It effectively blocks MET autophosphorylation and disrupts downstream signaling cascades.[5][6]
Inhibition of AXL Signaling
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is associated with therapeutic resistance and poor prognosis in several cancers.[7] Merestinib is a highly potent inhibitor of AXL, with a reported IC50 of 2 nM.[6] Inhibition of AXL signaling by Merestinib can overcome drug resistance and enhance the efficacy of other anti-cancer agents.[8]
Inhibition of NTRK Signaling
Merestinib has also been identified as a type II inhibitor of NTRK1, NTRK2, and NTRK3.[4][9] This is significant as NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[10] Merestinib has shown profound tumor growth inhibition in cancer models harboring NTRK fusions, including those with acquired resistance to other NTRK inhibitors.[4][9]
Quantitative In Vitro Activity
The following tables summarize the in vitro inhibitory activity of Merestinib against a panel of kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of Merestinib [3][6]
| Kinase Target | IC50 (nM) |
| MET | 4.7 |
| AXL | 2 |
| MERTK | 10 |
| MST1R (RON) | 11 |
| DDR1 | 0.1 |
| DDR2 | 7 |
| FLT3 | 7 |
| ROS1 | 23 |
| MKNK1/2 | 7 |
| TYRO3 | 28 |
| PDGFRA | 41 |
| TEK (TIE2) | 63 |
Table 2: Anti-proliferative Activity of Merestinib in Cancer Cell Lines [3][4]
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) - Anchorage Dependent | IC50 (nM) - Anchorage Independent |
| MKN45 | Gastric Carcinoma | MET Amplification | Potent (Specific value not cited) | Not Available |
| Hs746T | Gastric Carcinoma | MET Amplification | Potent (Specific value not cited) | Not Available |
| H1993 | Lung Adenocarcinoma | MET Amplification | Potent (Specific value not cited) | Not Available |
| U-87MG | Glioblastoma | MET Autocrine | Less Potent (Specific value not cited) | Not Available |
| KATO-III | Gastric Carcinoma | No MET Amplification | Less Potent (Specific value not cited) | Not Available |
| KM-12 | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 13-105 | 45-206 |
In Vivo Efficacy in Xenograft Models
Merestinib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models.
Table 3: In Vivo Anti-Tumor Efficacy of Merestinib [4][6]
| Xenograft Model | Cancer Type | Key Genetic Feature | Merestinib Dose | Tumor Growth Inhibition (TGI) / Regression |
| MKN45 | Gastric Carcinoma | MET Amplification | Not Specified | Significant TGI |
| U-87MG | Glioblastoma | MET Autocrine | Not Specified | Significant TGI |
| KP4 | Pancreatic Cancer | MET Autocrine | Not Specified | Significant TGI |
| H441 | Lung Cancer | MET Overexpression | Not Specified | Significant TGI |
| KM-12 | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 24 mg/kg, QD | Significant TGI (T/C = 4%) |
| EL1989 (PDX) | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 24 mg/kg, QD | Tumor Regression (-39.1%) |
| HNSCC (PDX) | Head and Neck Squamous Cell Carcinoma | ETV6-NTRK3 Fusion | Not Specified | Significant TGI |
| NIH-3T3 | Fibrosarcoma | TPM3-NTRK1 (Wild-type) | 12 or 24 mg/kg, QD | Tumor Regression |
| NIH-3T3 | Fibrosarcoma | TPM3-NTRK1 (G667C Mutant) | 12 or 24 mg/kg, QD | Tumor Growth Blocked |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways inhibited by Merestinib.
Caption: Merestinib inhibits MET receptor autophosphorylation.
Caption: Merestinib inhibits AXL receptor autophosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacodynamics of Merestinib.
Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition
This protocol is designed to assess the inhibitory effect of Merestinib on the phosphorylation of MET, AXL, or NTRK in cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MKN45, KM-12)
-
Cell culture medium and supplements
-
Merestinib (stock solution in DMSO)
-
Ligand for receptor stimulation (e.g., HGF for MET)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phospho-MET, total MET, phospho-AXL, total AXL, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if ligand stimulation is required.
-
Pre-treat cells with various concentrations of Merestinib or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
If applicable, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL HGF for 15 minutes).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add supplemented RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody for the total protein (e.g., total MET) to confirm equal loading.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Merestinib treatment.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Merestinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of Merestinib or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of Merestinib by plotting cell viability against drug concentration.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Merestinib's anti-tumor efficacy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Merestinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Merestinib or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).
-
-
Monitoring and Measurement:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue the experiment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) or tumor regression for the treatment groups compared to the control group.
-
Caption: Workflow for assessing in vivo efficacy of Merestinib.
Conclusion
Merestinib is a potent multi-kinase inhibitor with significant anti-tumor activity in a range of cancer models driven by aberrant MET, AXL, and NTRK signaling. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic pathways, supports its continued investigation as a promising therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the further preclinical evaluation of Merestinib and other targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay [protocols.io]
Merestinib (LY2801653): A Technical Guide to a Potent MET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merestinib (LY2801653) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1] As a type-II ATP-competitive inhibitor, Merestinib exhibits a slow-off dissociation from the MET kinase, contributing to a prolonged pharmacodynamic effect.[2][3] Dysregulation of the MET signaling pathway, primarily through gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in various cancers.[4][5] Merestinib has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models with MET alterations and has shown clinical potential in patients with advanced cancers.[4][6] This technical guide provides an in-depth overview of Merestinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action and MET Signaling Pathway
The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[4] Aberrant MET signaling, often due to genetic alterations, leads to constitutive activation of these pathways, promoting cancer development and progression.[4]
Merestinib functions as a type-II inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This mode of inhibition is characterized by a slow dissociation rate, leading to sustained target engagement.[2][3] By blocking the ATP-binding site, Merestinib prevents MET autophosphorylation and the subsequent activation of downstream signaling effectors.[5]
Quantitative Preclinical and Clinical Data
Merestinib has been extensively characterized in a variety of preclinical and clinical settings. The following tables summarize key quantitative data related to its potency, selectivity, and clinical efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of Merestinib
| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference(s) |
| MET | Cell-free (Ki) | 2 | [2][3][7][8] |
| MET (autophosphorylation) | H460 cells | 35.2 ± 6.9 | [3][7][8] |
| MET (autophosphorylation) | S114 cells | 59.2 | [3][6][7][8] |
| AXL | Cell-based | 2 | [2][7][8] |
| MERTK | Cell-based | 10 | [2][7][8] |
| MST1R (RON) | Cell-based | 11 | [2][7][8] |
| ROS1 | Cell-based | 23 | [2] |
| FLT3 | Cell-based | 7 | [2][7][8] |
| DDR1 | Cell-based | 0.1 | [2][7][8] |
| DDR2 | Cell-based | 7 | [2][7][8] |
| MKNK1/2 | Cell-based | 7 | [2][7][8] |
| NTRK | Anchorage-dependent proliferation (KM-12) | 13-105 | [9] |
| NTRK | Anchorage-independent proliferation (KM-12) | 45-206 | [9] |
Table 2: In Vitro Anti-proliferative Activity of Merestinib in MET-Altered Cell Lines
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference(s) |
| MKN45 | Gastric | Amplification | Potent activity | [2][3] |
| Hs746T | Gastric | Amplification, Exon 14 Skipping | 34 | [2][10] |
| H1993 | Lung | Amplification | Potent activity | [2] |
Table 3: Phase I Clinical Trial Results of Merestinib (NCT01285037)
| Parameter | Finding | Reference(s) |
| Recommended Phase II Dose | 120 mg once daily | [4][11] |
| Overall Response (N=186) | ||
| Complete Response (CR) | 1 patient (Cholangiocarcinoma) | [4][11] |
| Partial Response (PR) | 3 patients (Cholangiocarcinoma) | [4][11] |
| Stable Disease (SD) | 60 patients (32%) | [4][11] |
| Response in Cholangiocarcinoma (CCA) with Merestinib + Gemcitabine/Cisplatin (N=16) | ||
| Partial Response (PR) | 3 patients (19%) | [4] |
| Stable Disease (SD) | 8 patients (50%) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of Merestinib.
In Vitro MET Kinase Assay
This protocol is designed to measure the direct inhibitory effect of Merestinib on MET kinase activity.
Materials:
-
Recombinant human c-MET kinase (BPS Bioscience)[12]
-
5x Kinase Assay Buffer[12]
-
ATP (500 µM)[12]
-
PTK substrate (e.g., Poly(Glu:Tyr 4:1))[12]
-
Merestinib (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)[12]
-
96-well white plates
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[12]
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.
-
Dispense the Master Mix into the wells of a 96-well plate.
-
Add Merestinib at various concentrations to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Dilute the c-MET kinase in 1x Kinase Assay Buffer and add it to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.[12]
-
To stop the kinase reaction, add the ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature.[12]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each Merestinib concentration and determine the IC50 value.
Cell Viability Assay
This assay determines the effect of Merestinib on the proliferation of cancer cell lines.
Materials:
-
MET-dependent cancer cell lines (e.g., MKN-45, Hs746T)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)[13]
-
Merestinib
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/XTT-based reagent[13][14]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Treat the cells with a serial dilution of Merestinib for 72 hours.[13]
-
Add the CellTiter 96® AQueous One Solution reagent to each well according to the manufacturer's protocol.[14]
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.[14]
Western Blot for MET Phosphorylation
This protocol is used to assess the inhibition of MET autophosphorylation in cells treated with Merestinib.
Materials:
-
MET-expressing cells (e.g., H460)
-
Hepatocyte Growth Factor (HGF)
-
Merestinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235) and anti-total-MET[15][16]
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of Merestinib for a specified time (e.g., 2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.[17]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% BSA in TBST.[19]
-
Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-MET antibody as a loading control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Merestinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Merestinib formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Merestinib orally at the desired dose and schedule (e.g., 12 mg/kg, once daily).[10] The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
Conclusion
Merestinib (LY2801653) is a well-characterized, potent inhibitor of the MET signaling pathway with a broad spectrum of activity against other oncogenic kinases. Its preclinical profile demonstrates significant anti-tumor effects in models with MET pathway dysregulation. Early clinical data have shown a manageable safety profile and promising signs of anti-cancer activity, particularly in cholangiocarcinoma.[4] The experimental protocols detailed in this guide provide a framework for the continued investigation of Merestinib and other MET-targeting agents in both basic research and drug development settings. Further clinical evaluation is warranted to fully define the therapeutic potential of Merestinib in specific patient populations with MET-driven malignancies.[4]
References
- 1. qeios.com [qeios.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Cell viability assay [bio-protocol.org]
- 15. 4. Western blot confirmations [bio-protocol.org]
- 16. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
In Vitro Potency of Merestinib Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merestinib (dihydrochloride), also known as LY2801653, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It functions as a type-II ATP-competitive inhibitor, demonstrating significant activity against a range of kinases implicated in oncology.[1][3] This technical guide provides a comprehensive overview of the in vitro potency of Merestinib dihydrochloride, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of the signaling pathways it modulates.
Biochemical Potency: Kinase Inhibition Profile
Merestinib exhibits a distinct kinase inhibition profile, with high potency against several key oncogenic kinases. The following tables summarize the inhibitory activity of Merestinib against a panel of kinases, presenting both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Table 1: Merestinib Kinase Inhibitory Potency
| Target Kinase | IC50 (nM) | Ki (nM) |
| MET | 4.7[4] | 2[1][2][3] |
| AXL | 2[1][2][3] | - |
| MERTK | 10[1][2][3] | - |
| TYRO3 | 28[1][2] | - |
| MST1R (RON) | 11[1][2][3] | - |
| ROS1 | - | - |
| DDR1 | 0.1[1][2][3] | - |
| DDR2 | 7[1][2][3] | - |
| FLT3 | 7[1][2][3] | - |
| TEK | 63[1][2] | - |
| MKNK1/2 | 7[1][2][3] | - |
| PDGFRA | 41[1][2] | - |
Table 2: Merestinib and Metabolites NTRK Binding Affinity [5]
| Target Kinase | Merestinib Kd (nM) | Metabolite M1 Kd (nM) | Metabolite M2 Kd (nM) |
| NTRK1 | 20 | 15 | 120 |
| NTRK2 | 92 | 61 | 320 |
| NTRK3 | 54 | - | - |
Cellular Potency: Anti-proliferative and Signaling Inhibition
In cellular assays, Merestinib demonstrates potent inhibition of signaling pathways and anti-proliferative activity in cancer cell lines with specific genetic profiles.
Table 3: Inhibition of MET Autophosphorylation
| Cell Line | Condition | IC50 (nM) |
| H460 | HGF-stimulated | 35.2 ± 6.9[1][2][3] |
| S114 | 59.2[1][2][3] |
Table 4: Anti-proliferative Activity in NTRK Fusion-Positive Cell Line [4]
| Cell Line | Assay Type | IC50 (nM) |
| KM-12 (TPM3-NTRK1) | Anchorage-dependent proliferation | 13-105 |
| KM-12 (TPM3-NTRK1) | Anchorage-independent proliferation | 45-206 |
Merestinib also shows more potent anti-proliferative effects in cell lines with MET gene amplification (e.g., MKN45, Hs746T, H1993) compared to those without (e.g., U-87MG, KATO-III).[3][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF KinEASE)
This protocol outlines a general procedure for determining the in vitro potency of Merestinib against purified kinases using the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE platform.
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
ATP
-
This compound
-
Kinase reaction buffer
-
HTRF Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: a. In a 384-well plate, add the kinase, biotinylated substrate peptide, and Merestinib at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding HTRF Detection Buffer containing EDTA. b. Add the Eu3+ cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. c. Incubate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular MET Autophosphorylation Assay (PathHunter®)
This protocol describes a general method for assessing the inhibitory effect of Merestinib on MET receptor tyrosine kinase autophosphorylation in a cellular context using the PathHunter® cell-based assay.
Materials:
-
PathHunter® cells engineered to express a MET receptor fusion protein
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
Cell culture medium
-
PathHunter® Detection Reagents
-
White, opaque 96-well microplates
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 96-well microplate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a predetermined time.
-
Stimulation: Stimulate the cells with HGF to induce MET receptor dimerization and autophosphorylation.
-
Detection: a. Add the PathHunter® Detection Reagents to the wells. b. Incubate at room temperature to allow for the generation of a chemiluminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the signal against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol provides a general workflow for analyzing the phosphorylation status of target proteins (e.g., MET, ERK) in cell lysates following treatment with Merestinib.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Treat cultured cells with various concentrations of Merestinib. b. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Merestinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against inhibitor concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Merestinib
Merestinib primarily targets the MET, AXL, and NTRK signaling pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Simplified MET signaling pathway inhibited by Merestinib.
Caption: AXL receptor signaling pathway targeted by Merestinib.
Caption: NTRK fusion protein signaling cascade inhibited by Merestinib.
Experimental Workflows
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the MTT cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 4. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biomarker.onclive.com [biomarker.onclive.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Merestinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It primarily targets the MET proto-oncogene, a receptor tyrosine kinase, but also demonstrates significant activity against a range of other kinases including NTRK, AXL, RON, MERTK, TYRO3, ROS1, and MKNK1/2.[2][3] This broad-spectrum activity makes Merestinib a subject of interest in preclinical and clinical research for various cancers. Dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Merestinib acts as a type II ATP-competitive inhibitor, binding to the "DFG-out" conformation of the kinase domain, which provides a prolonged pharmacodynamic effect.[3][5]
These application notes provide a comprehensive overview of the in vivo application of this compound, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Merestinib exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases, thereby disrupting downstream signaling cascades crucial for cancer cell growth and survival. Its primary target, MET, upon activation by its ligand, hepatocyte growth factor (HGF), triggers pathways such as RAS/MAPK and PI3K/AKT. Merestinib's inhibition of MET, as well as other key kinases like NTRK and AXL, leads to the downregulation of these pro-survival signals.[3][4]
Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by Merestinib.
Caption: Merestinib inhibits MET, NTRK, AXL, and MKNK1/2 signaling pathways.
Quantitative In Vivo Efficacy Data
The following tables summarize the anti-tumor efficacy of Merestinib in various xenograft models.
Table 1: Merestinib Monotherapy in Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | Dose and Schedule | T/C (%)* | p-value | Reference |
| KM-12 | Colorectal Carcinoma | Athymic Nude | 24 mg/kg, QD, PO | 4 | <0.001 | [3] |
| HNSCC PDX (ETV6-NTRK3) | Head and Neck Squamous Cell Carcinoma | Not Specified | 24 mg/kg, QD, PO | 6.2 | <0.001 | [3] |
| HNSCC PDX (ETV6-NTRK3) | Head and Neck Squamous Cell Carcinoma | Not Specified | 12 mg/kg, QD, PO | Not Statistically Different from Vehicle | - | [3] |
| Hs746t | Gastric Cancer | Athymic Nude | 12 mg/kg, QD, PO | Significant Tumor Growth Inhibition | <0.05 | [6] |
| Hs746t | Gastric Cancer | Athymic Nude | 6 mg/kg, QD, PO | Suboptimal | - | [6] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Merestinib Dihydrochloride in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merestinib (LY2801653) is a potent, orally bioavailable, type-II ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), by promoting cell proliferation, survival, invasion, and angiogenesis.[3] Merestinib has demonstrated significant anti-tumor activity in preclinical models and is under investigation for the treatment of cancers with MET alterations, such as MET amplification and MET exon 14 skipping mutations.[3][4]
These application notes provide a summary of the in vitro activity of Merestinib dihydrochloride in NSCLC cell lines and detailed protocols for key experimental assays to evaluate its biological effects.
Data Presentation
Table 1: Kinase Inhibitory Activity of Merestinib
| Target Kinase | IC50 (nM) |
| c-MET (Ki) | 2 |
| AXL | 2 |
| FLT3 | 7 |
| MKNK1/2 | 7 |
| DDR2 | 7 |
| MERTK | 10 |
| MST1R (RON) | 11 |
| ROS1 | 23 |
| TYRO3 | 28 |
| PDGFRA | 41 |
| TEK | 63 |
| DDR1 | 0.1 |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Activity of Merestinib in Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | Assay | IC50 (nM) |
| H460 | NSCLC | MET expressing | MET Autophosphorylation | 35.2 ± 6.9 |
| S114 | - | MET expressing | MET Autophosphorylation | 59.2 |
| MKN45 | Gastric Cancer | MET Amplified | Anti-proliferative | Potent |
| Hs746T | Gastric Cancer | MET Amplified | Anti-proliferative | Potent |
| H1993 | NSCLC | MET Amplified | Anti-proliferative | Potent |
| U-87MG | Glioblastoma | MET Autocrine | Anti-proliferative | Less Potent |
| KATO-III | Gastric Cancer | No MET Amplification | Anti-proliferative | Less Potent |
This table summarizes the inhibitory activity of Merestinib on MET phosphorylation and its differential anti-proliferative effects on cell lines with and without MET gene amplification.[1][2]
Signaling Pathways and Experimental Workflows
Merestinib Mechanism of Action in NSCLC
Merestinib primarily exerts its anti-cancer effects by inhibiting the c-MET receptor tyrosine kinase. In NSCLC, aberrant c-MET activation, often due to gene amplification or mutation, leads to the downstream activation of pro-survival and proliferative signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[4] Merestinib, by blocking c-MET autophosphorylation, effectively downregulates these pathways, leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MET in Non-Small Cell Lung Cancer (NSCLC): A New Old Story? [mdpi.com]
Application Notes and Protocols for Merestinib in Gastric Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been identified as key drivers in gastric cancer progression, playing crucial roles in tumor growth, survival, and invasion.[1][2][3] Merestinib (LY2801653) is a potent, orally bioavailable small-molecule inhibitor that targets c-Met, as well as other receptor tyrosine kinases such as AXL and DDR1/2.[4][5] Preclinical studies have demonstrated the anti-tumor activity of Merestinib in gastric cancer models, particularly in combination with chemotherapy agents like nab-paclitaxel.[4][6] These application notes provide a comprehensive overview of the use of Merestinib in gastric cancer xenograft models, including detailed experimental protocols and data presentation.
Mechanism of Action and Signaling Pathway
Merestinib exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met, which in turn blocks downstream signaling pathways critical for cancer cell proliferation and survival.[4] The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways, most notably the PI3K/AKT and RAS/MAPK (ERK) pathways.[2] By inhibiting c-Met phosphorylation, Merestinib effectively dampens these pro-survival signals.
Caption: Merestinib inhibits HGF-induced c-Met phosphorylation, blocking downstream PI3K/AKT and RAS/ERK signaling pathways.
Quantitative Data Summary
The efficacy of Merestinib, alone and in combination with nab-paclitaxel, has been evaluated in both in vitro and in vivo models of gastric cancer. The following tables summarize the key quantitative findings.
In Vitro Cell Proliferation
| Cell Line | Treatment (Concentration) | Proliferation Reduction (%) |
| MKN-45 (High p-c-Met) | Nab-paclitaxel (10 nM) | 87%[4][6] |
| Merestinib (100 nM) | 82%[4][6] | |
| Combination | 94%[4][6] | |
| SNU-1 (Low p-c-Met) | Nab-paclitaxel (10 nM) | 59%[4][6] |
| Merestinib (100 nM) | 50%[4][6] | |
| Combination | 82%[4][6] | |
| Gastric Fibroblasts | Nab-paclitaxel (10 nM) | 53%[4][6] |
| Merestinib (100 nM) | 19%[4][6] | |
| Combination | 66%[4][6] |
In Vivo Tumor Growth in Xenograft Models
| Xenograft Model | Treatment Group | Net Tumor Growth (mm³) |
| MKN-45 | Control | 503[4][6][7] |
| Nab-paclitaxel | 115[4][6][7] | |
| Merestinib | 91[4][6][7] | |
| Combination | -9.7 (Tumor Regression)[4][6][7] | |
| SNU-1 | Control | 219[4] |
| Nab-paclitaxel | 105[4] | |
| Merestinib | 131[4] | |
| Combination | 57[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow for Xenograft Studies
Caption: Workflow for conducting gastric cancer xenograft studies with Merestinib.
Cell Culture
-
Cell Lines: Human gastric cancer cell lines MKN-45 (high c-Met expression) and SNU-1 (low c-Met expression).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Cell Proliferation Assay (WST-1)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubation: Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with Merestinib, nab-paclitaxel, or a combination at desired concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate for an additional 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
Gastric Cancer Xenograft Model Establishment
-
Animals: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: Harvest exponentially growing MKN-45 or SNU-1 cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (L x W²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Drug Administration
-
Merestinib: Administer orally (p.o.) via gavage once daily. A typical dose used in xenograft models is in the range of 25-50 mg/kg.
-
Nab-paclitaxel: Administer via intravenous (i.v.) or intraperitoneal (i.p.) injection. A common dose is 10-15 mg/kg, administered once or twice weekly.
-
Control Groups: Include a vehicle control group and single-agent treatment groups for comparison with the combination therapy.
Western Blot Analysis
-
Protein Extraction: Homogenize tumor tissues or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Phospho-c-Met (Tyr1234/1235): 1:1000
-
Total c-Met: 1:1000
-
Phospho-AKT (Ser473): 1:1000
-
Total AKT: 1:1000
-
GAPDH or β-actin (loading control): 1:5000
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for Ki-67 or a Tris-EDTA buffer (pH 9.0) for CD31.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Ki-67: 1:200 - 1:400
-
CD31: 1:50 - 1:100
-
-
Secondary Antibody and Detection: Use a polymer-based HRP detection system and visualize with DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki-67 positive cells for proliferation and the microvessel density for CD31 staining.
Conclusion
Merestinib demonstrates significant anti-tumor activity in preclinical models of gastric cancer, particularly in tumors with high c-Met expression. Its efficacy is enhanced when used in combination with nab-paclitaxel. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Merestinib and to evaluate its mechanism of action in gastric cancer xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.com]
- 2. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. biocompare.com [biocompare.com]
- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Merestinib (LY2801653) in Biliary Tract Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merestinib (LY2801653) is a potent, orally bioavailable small-molecule inhibitor of MET, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, invasion, and angiogenesis.[1][2] Aberrant MET signaling is a known driver in various cancers, including biliary tract cancer (BTC), making it a compelling target for therapeutic intervention.[1][3] These application notes provide a comprehensive overview of the preclinical and clinical research on Merestinib in the context of BTC, including detailed experimental protocols and key data to support further investigation.
Mechanism of Action
Merestinib is a Type II ATP-competitive inhibitor of MET tyrosine kinase.[2][4] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Merestinib effectively blocks this phosphorylation, thereby inhibiting the activation of key pathways implicated in cancer progression, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. In addition to MET, Merestinib has been shown to inhibit other receptor tyrosine kinases, including MST1R, FLT3, AXL, MERTK, TEK, ROS1, and DDR1/2.[4][5]
MET Signaling Pathway Inhibition by Merestinib
Caption: MET Signaling Pathway and Inhibition by Merestinib.
Preclinical Data
Merestinib has demonstrated significant anti-tumor activity in preclinical models of biliary tract cancer.
In Vitro Activity
The inhibitory effects of Merestinib have been evaluated in various cancer cell lines, including those derived from cholangiocarcinoma (CCC).
Table 1: In Vitro Inhibitory Activity of Merestinib
| Target/Cell Line | Assay | IC50/Ki | Reference |
| MET Kinase | Kinase Assay | Ki = 2 nM | [2][4] |
| MET Autophosphorylation (H460 cells) | Cellular Assay | 35.2 ± 6.9 nM | |
| MET Autophosphorylation (S114 cells) | Cellular Assay | 59.2 nM | |
| MST1R | Kinase Assay | 11 nM | |
| AXL | Kinase Assay | 2 nM | |
| MERTK | Kinase Assay | 10 nM | |
| FLT3 | Kinase Assay | 7 nM | |
| TFK-1 (CCC) | Cell Viability | Dose-dependent reduction | |
| SZ-1 (CCC) | Cell Viability | Dose-dependent reduction |
In Vivo Efficacy
The anti-tumor effects of Merestinib have been confirmed in a cholangiocarcinoma xenograft model.
Table 2: In Vivo Anti-Tumor Efficacy of Merestinib in a TFK-1 Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| TFK-1 Xenograft | Merestinib (20 mg/kg) | Significant reduction in tumor growth compared to vehicle control |
Clinical Data
A key clinical trial investigating Merestinib in biliary tract cancer is the Phase II study NCT02711553.
Phase II Clinical Trial (NCT02711553)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Merestinib in combination with standard-of-care chemotherapy (cisplatin and gemcitabine) as a first-line treatment for patients with advanced or metastatic biliary tract cancer.[6][7]
Table 3: Key Clinical Data from the NCT02711553 Trial (Merestinib Arm)
| Parameter | Merestinib + Chemo | Placebo + Chemo | p-value | Reference |
| Number of Patients | 102 | 101 | - | |
| Median Progression-Free Survival (PFS) | 7.0 months | 6.6 months | 0.64 | |
| Median Overall Survival (OS) | 14.0 months | 13.0 months | 0.76 | [2] |
The study concluded that the addition of Merestinib to first-line cisplatin and gemcitabine was well-tolerated but did not significantly improve progression-free survival in an unselected patient population with advanced biliary tract cancer.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Merestinib in biliary tract cancer research.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mouse Model for Cholangiocarcinoma from Peribiliary Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wound healing assay [bio-protocol.org]
- 5. Selecting an Appropriate Experimental Animal Model for Cholangiocarcinoma Research [xiahepublishing.com]
- 6. Eli Lilly’s Phase II merestinib in biliary tract cancer plunges 2 points [clinicaltrialsarena.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes & Protocols: Western Blot Analysis of Cellular Response to Merestinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Merestinib (LY2801653) is an orally available, multi-kinase inhibitor with potential antineoplastic activity.[1][2] It functions as a type-II ATP competitive inhibitor, primarily targeting the c-Met (MET) receptor tyrosine kinase with a high affinity (Kᵢ=2 nM).[3] Beyond c-Met, Merestinib demonstrates potent inhibitory activity against a range of other oncogenic kinases, including the TAM family (AXL, MERTK, TYRO3), MST1R (RON), FLT3, ROS1, DDR1/2, and the serine/threonine kinases MKNK1/2.[3][4][5] This broad-spectrum activity allows Merestinib to disrupt multiple signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[5]
Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of kinase inhibitors like Merestinib. It allows for the precise measurement of changes in the phosphorylation status and total protein levels of key signaling molecules downstream of the targeted kinases. These application notes provide detailed protocols for assessing the pharmacodynamic effects of Merestinib in cancer cell lines.
Key Signaling Pathways Targeted by Merestinib
Merestinib exerts its effects by inhibiting the autophosphorylation of receptor tyrosine kinases, thereby blocking the activation of downstream signaling cascades. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for cell growth and survival.[6][7][8]
Caption: Merestinib inhibits multiple RTKs, blocking downstream pathways like PI3K/AKT and MAPK/ERK.
Quantitative Data Summary
The following tables summarize the inhibitory activity of Merestinib against various kinases and its observed effects on downstream signaling proteins in cell-based assays.
Table 1: Inhibitory Activity of Merestinib Against Selected Kinases.
| Kinase Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
|---|---|---|---|
| c-Met | Cell-free (Kᵢ) | 2 | [3] |
| c-Met | Cell-based (H460 cells) | 35.2 | [3][4] |
| c-Met | Cell-based (S114 cells) | 59.2 | [3] |
| AXL | Cell-based | 2 | [3][4] |
| MERTK | Cell-based | 10 | [3][4] |
| MST1R (RON) | Cell-based | 11 | [3][4] |
| FLT3 | Cell-based | 7 | [3][4] |
| DDR1 | Cell-based | 0.1 | [3] |
| DDR2 | Cell-based | 7 | [3] |
| MKNK1/2 | Cell-based | 7 | [3][4] |
| NTRK1 | Cell-based | 13 - 105 |[9] |
Table 2: Effects of Merestinib on Protein Phosphorylation.
| Cell Line | Treatment Conditions | Protein Target | Observed Effect | Reference |
|---|---|---|---|---|
| MKN-45 | 100 nM Merestinib | p-c-Met, p-ERK, p-AKT | Decreased Phosphorylation | [6] |
| KM-12 | 62.5 nM Merestinib, 2 hrs | p-NTRK1 (Y490) | Complete Inhibition | [9] |
| KM-12 | 62.5 nM Merestinib, 2 hrs | p-ERK (MAPK 42/44) | Dose-dependent Reduction | [9] |
| KM-12 | 62.5 nM Merestinib, 2 hrs | p-eIF4E (S209) | Near-complete Inhibition | [9] |
| AML Cells | Merestinib | p-STAT3, p-STAT5 | Decreased Phosphorylation |[7] |
Experimental Protocols
A generalized workflow for analyzing the effects of Merestinib treatment is presented below.
Caption: Workflow for Western blot analysis of Merestinib-treated cells.
Protocol 1: Cell Culture and Merestinib Treatment
-
Cell Seeding: Plate cells (e.g., MKN-45 for c-Met amplification, KM-12 for NTRK fusion) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): For studies involving growth factor stimulation (e.g., HGF for c-Met), serum-starve the cells for 12-24 hours prior to treatment to reduce basal receptor activation.
-
Merestinib Preparation: Prepare a stock solution of Merestinib (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Treatment: Remove the old media and add the media containing the different concentrations of Merestinib or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours). For short-term signaling events, a 2-hour treatment is often sufficient to observe changes in protein phosphorylation.[9]
Protocol 2: Cell Lysis and Protein Quantification
-
Preparation: Pre-chill all buffers and centrifuges to 4°C.
-
Cell Harvesting: Place culture dishes on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This ensures equal protein loading for the western blot.[10]
Protocol 3: Quantitative Western Blot Analysis
-
Sample Preparation: Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF is often recommended for phosphoprotein detection.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phosphoproteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is preferred over non-fat milk, as milk contains phosphoproteins that can increase background.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (5% BSA in TBST) at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-c-Met (e.g., Tyr1234/1235) and Total c-Met
-
Phospho-AXL (e.g., Tyr779) and Total AXL
-
Phospho-AKT (e.g., Ser473) and Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204) and Total ERK1/2
-
Loading Control: GAPDH or β-actin
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[12][13]
-
For fluorescent antibodies, use an appropriate imaging system to detect the signal at the correct wavelength.
-
-
Stripping and Re-probing: To analyze total protein levels on the same membrane, strip the membrane of the phospho-specific antibody using a stripping buffer. Re-block the membrane and probe with the antibody for the corresponding total protein.[14] Finally, probe for a loading control to normalize for loading variations.
Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.
-
Normalization: To accurately quantify changes in phosphorylation, a multi-step normalization is required.[10]
-
First, normalize the intensity of the phosphoprotein band to the intensity of the corresponding total protein band for each sample. (Ratio = p-Protein / Total Protein).
-
Next, normalize this ratio to the intensity of the loading control (e.g., GAPDH) for that same lane. (Normalized Ratio = [p-Protein / Total Protein] / Loading Control).
-
-
Reporting: Express the results as a fold change relative to the vehicle-treated control. Perform statistical analysis on data from at least three biological replicates.
References
- 1. qeios.com [qeios.com]
- 2. Merestinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
Application of Merestinib in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merestinib (LY2801653) is a potent, orally bioavailable, multi-kinase inhibitor with significant potential in oncology research, particularly for aggressive malignancies such as glioblastoma (GBM).[1] Glioblastoma is the most common and aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to conventional therapies. Emerging research highlights the critical role of receptor tyrosine kinases (RTKs) in GBM pathogenesis, making them attractive targets for novel therapeutic strategies. Merestinib's mechanism of action, targeting key RTKs implicated in glioblastoma progression, including MET, AXL, and MERTK, positions it as a promising candidate for further investigation.[1][2][3]
These application notes provide a comprehensive overview of the preclinical evaluation of Merestinib in glioblastoma research, including its inhibitory activity, effects on glioblastoma cell lines, and detailed protocols for key experimental assays.
Mechanism of Action and Target Profile
Merestinib is a Type II ATP-competitive inhibitor of MET, but also demonstrates potent activity against a panel of other kinases crucial to cancer cell survival and proliferation.[1] Upregulation and aberrant signaling of the MET and AXL pathways are frequently observed in glioblastoma and are associated with poor prognosis, treatment resistance, and invasive tumor growth.[2][3] By inhibiting these pathways, Merestinib has the potential to disrupt key oncogenic processes in glioblastoma.
Signaling Pathway Targeted by Merestinib in Glioblastoma
Quantitative Data
In Vitro Inhibitory Activity of Merestinib
Merestinib demonstrates potent inhibitory activity against a range of kinases implicated in glioblastoma.
| Target Kinase | IC50 (nM) | Reference |
| MET | 4.7 | [4] |
| AXL | 2 | [1] |
| MERTK | 10 | [1] |
| MST1R (RON) | 11 | [1] |
| FLT3 | 7 | [1] |
| TEK | 63 | [1] |
| ROS1 | 23 | [1] |
| DDR1 | 0.1 | [1] |
| DDR2 | 7 | [1] |
| MKNK1/2 | 7 | [1] |
Preclinical Efficacy of Merestinib in Glioblastoma Cell Lines
Studies on the U87 human glioblastoma cell line have demonstrated the anti-proliferative and anti-clonogenic effects of Merestinib.
| Experiment | Cell Line | Treatment | Endpoint | Result | Reference |
| Cell Viability (WST-1 Assay) | U87 | Increasing concentrations of Merestinib | % Viability | Dose-dependent decrease | [1] |
| Colony Formation (Soft Agar Assay) | U87 | Merestinib | Number of Colonies | Significant reduction | [1] |
Note: Specific quantitative data from the graphical representations in the cited literature for U87 cells are not explicitly stated in text format. The results indicate a clear dose-dependent inhibitory effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Merestinib's effects on glioblastoma.
In Vitro Experimental Workflow
Protocol 1: Cell Viability Assessment (WST-1 Assay)
This protocol is adapted from standard WST-1 assay procedures.
Materials:
-
U87 Glioblastoma Cell Line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Merestinib (stock solution in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture U87 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Merestinib in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Merestinib. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Colony Formation Assay (Soft Agar)
This protocol is based on standard soft agar colony formation assay procedures.
Materials:
-
U87 Glioblastoma Cell Line
-
Complete growth medium
-
Agarose (low melting point)
-
6-well plates
-
Merestinib
-
CyQUANT GR Dye (or similar for quantification)
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agarose solution in complete growth medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agarose solution in complete growth medium.
-
-
Cell Suspension:
-
Trypsinize and resuspend U87 cells to a single-cell suspension.
-
Count the cells and dilute to the desired concentration.
-
-
Seeding:
-
Mix 2,500 cells with the 0.3% agarose solution containing the desired concentration of Merestinib or vehicle control.
-
Carefully layer 1 mL of this cell-agarose suspension on top of the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until colonies are visible.
-
Add 100 µL of complete growth medium to each well every 2-3 days to prevent drying.
-
-
Quantification:
-
Stain the colonies with a suitable dye (e.g., Crystal Violet or CyQUANT GR Dye).
-
Count the number of colonies manually or using an automated colony counter.
-
In Vivo Glioblastoma Xenograft Studies
While specific quantitative data for Merestinib in glioblastoma xenograft models is limited in the public domain, it has been reported to demonstrate anti-tumor effects in a U-87MG xenograft model.[1] The following is a general protocol for establishing and evaluating the efficacy of a therapeutic agent in a subcutaneous glioblastoma xenograft model.
In Vivo Experimental Workflow
Protocol 3: Subcutaneous Glioblastoma Xenograft Model
Materials:
-
U87 Glioblastoma Cell Line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Merestinib formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest U87 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer Merestinib orally at the desired dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Clinical Perspective
A first-in-human Phase I study of Merestinib in patients with advanced cancer has demonstrated a tolerable safety profile and potential anticancer activity, supporting its further development.[5] However, to date, there are no published clinical trials specifically evaluating the efficacy of Merestinib in a cohort of glioblastoma patients. The objective response rate (ORR) in recurrent glioblastoma clinical trials for various agents has historically been low.[6][7] Given Merestinib's potent preclinical activity against key glioblastoma drivers, dedicated clinical investigations in this patient population are warranted.
Conclusion
Merestinib is a promising multi-kinase inhibitor with a strong preclinical rationale for its investigation in glioblastoma. Its ability to potently inhibit MET, AXL, and other relevant kinases, coupled with its demonstrated anti-proliferative and anti-clonogenic effects in glioblastoma cell lines, underscores its therapeutic potential. The provided protocols offer a framework for researchers to further explore the efficacy of Merestinib and elucidate its mechanisms of action in glioblastoma, with the ultimate goal of translating these findings into clinical applications for patients with this devastating disease.
References
- 1. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MerTK inhibition is a novel therapeutic approach for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mer receptor tyrosine kinase inhibition impedes glioblastoma multiforme migration and alters cellular morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Objective response rate targets for recurrent glioblastoma clinical trials based on the historic association between objective response rate and median overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
Merestinib: A Multi-Kinase Inhibitor for the Investigation of MET-Amplified Tumors
Application Notes and Protocols for Researchers
Introduction
Merestinib (LY2801653) is an orally available, potent, small-molecule inhibitor targeting the MET receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][2] The MET signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, invasion, and angiogenesis.[2] Aberrant MET signaling, often driven by gene amplification or mutations, is a key oncogenic driver in a variety of human cancers and is frequently associated with a poor prognosis.[2] Merestinib is a type II ATP-competitive inhibitor of MET, binding to the inactive "DFG-out" conformation of the kinase.[3][4] Beyond its potent activity against MET, Merestinib also inhibits a panel of other receptor tyrosine kinases, contributing to its broad anti-tumor activity.[2][5] These application notes provide an overview of Merestinib's activity and detailed protocols for its use in preclinical investigations of MET-amplified tumors.
Mechanism of Action and Kinase Selectivity
Merestinib selectively binds to and inhibits the phosphorylation of the c-Met protein, thereby disrupting c-Met-mediated signal transduction pathways.[1] This inhibition can lead to the induction of apoptosis in tumor cells that overexpress or have a constitutively active c-Met.[1] Merestinib's inhibitory profile extends to other kinases, which may contribute to its overall anti-cancer effects.[2][5]
MET Signaling Pathway Inhibition by Merestinib
References
- 1. Targeted Inhibition of the HGF/c-Met Pathway by Merestinib Augments the Effects of Albumin-Bound Paclitaxel in Gastric Cancer [scholarworks.indianapolis.iu.edu]
- 2. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Merestinib Dihydrochloride in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of Merestinib dihydrochloride solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is highly soluble in fresh, anhydrous Dimethyl Sulfoxide (DMSO). The reported solubility is ≥ 100 mg/mL, which corresponds to a molarity of approximately 159.88 mM.[1][2] It is crucial to use high-quality, moisture-free DMSO, as the compound's solubility can be reduced in the presence of water.[3]
Q2: I'm having trouble dissolving this compound. What could be the issue?
A2: Difficulty in dissolving the compound can arise from several factors:
-
DMSO Quality: DMSO is hygroscopic (absorbs moisture from the air). Using old or previously opened DMSO that has absorbed water can significantly decrease the solubility of this compound.[3] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Compound Hydration: The dihydrochloride salt form may have absorbed moisture.
-
Temperature: Solubility can be enhanced by gentle warming.
Q3: What is the recommended procedure for preparing a stock solution?
A3: To ensure complete dissolution and accurate concentration, follow the detailed experimental protocol provided below. The general steps involve adding a precise volume of fresh DMSO to a pre-weighed amount of the compound, followed by vortexing and, if necessary, gentle warming and sonication to facilitate dissolution.[2]
Q4: How should I store the this compound stock solution?
A4: Proper storage is critical to maintain the stability and efficacy of the compound.
-
Long-term (6 months): For maximum stability, store aliquots at -80°C.[1][2][4]
-
Important: Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][5] It is best practice to aliquot the stock solution into single-use volumes.
Q5: Can I dissolve this compound in water or PBS?
A5: No, Merestinib is reported to be insoluble in water.[3] An organic solvent like DMSO is required to prepare a stock solution. For aqueous-based assays, the DMSO stock solution must be further diluted in the appropriate buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the experimental system (typically <0.5% for cell-based assays).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates after addition to aqueous buffer/media. | The final concentration of the compound exceeds its solubility limit in the aqueous solution. The final DMSO concentration is too low to keep the compound in solution. | Perform serial dilutions. Ensure the final DMSO concentration is sufficient, but remains non-toxic to your system (e.g., <0.5% in cell culture).[5] A stepwise dilution process is recommended to avoid rapid concentration changes.[5] |
| Inconsistent experimental results. | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles). Inaccurate stock concentration. | Prepare fresh stock solutions from powder. Always use single-use aliquots stored at -80°C.[2][5] Re-validate the concentration of your stock solution if it has been stored for an extended period. |
| Cloudy or hazy solution after dissolving. | Use of non-anhydrous (wet) DMSO. Incomplete dissolution. | Use fresh, anhydrous DMSO from a sealed container.[3] Gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution.[2] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (Mass) | Concentration (Molar) | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 159.88 mM | [1][2] |
| Water | Insoluble | N/A | [3] |
| Ethanol | 100 mg/mL | ~159.88 mM | [3] |
| Molarity calculated using the molecular weight of the dihydrochloride salt (625.45 g/mol ). |
Table 2: Kinase Inhibition Profile of Merestinib
| Target Kinase | Inhibition Value (IC₅₀ / Kᵢ) | Reference |
| c-Met | Kᵢ = 2 nM | [1][3] |
| AXL | IC₅₀ = 2 nM | [3][6] |
| DDR1 | IC₅₀ = 0.1 nM | [3][6] |
| DDR2 | IC₅₀ = 7 nM | [3][6] |
| FLT3 | IC₅₀ = 7 nM | [3][6] |
| MKNK1/2 | IC₅₀ = 7 nM | [3][6] |
| MERTK | IC₅₀ = 10 nM | [3][6] |
| MST1R | IC₅₀ = 11 nM | [3][6] |
| ROS1 | IC₅₀ = 23 nM | [3] |
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 625.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), research grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator set to 37°C (optional)
Procedure:
-
Weighing: Accurately weigh 6.25 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add 100 µL of fresh, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Troubleshooting Dissolution (If Necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.[2] Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.[2]
-
Storage: Once a clear stock solution is achieved, aliquot it into single-use, sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
Visualizations
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathways Targeted by Merestinib
Merestinib is a multi-kinase inhibitor, primarily targeting the c-Met and AXL receptor tyrosine kinases.[3][7]
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers dimerization and autophosphorylation, activating downstream signaling cascades that promote cell growth, survival, and motility.[8][9] Merestinib inhibits this process by blocking the kinase activity of c-Met.[10]
Caption: Simplified c-Met signaling pathway and the inhibitory action of Merestinib.
AXL Signaling Pathway
Similarly, the binding of the ligand Gas6 to the AXL receptor activates multiple oncogenic pathways.[11][12] Merestinib's potent inhibition of AXL blocks these downstream signals.[3]
Caption: Simplified AXL signaling pathway and the inhibitory action of Merestinib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Merestinib(LY2801653 dihydrochloride) Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Merestinib - Wikipedia [en.wikipedia.org]
- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-MET [stage.abbviescience.com]
- 10. Facebook [cancer.gov]
- 11. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 12. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
How to prepare Merestinib dihydrochloride for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Merestinib dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL being achievable.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the lyophilized this compound powder in high-purity DMSO to achieve a desired concentration, for example, 10 mM. It is recommended to warm the solution briefly to 37°C and use sonication or vortexing to ensure complete dissolution.[3]
Q3: What is the recommended storage condition for the lyophilized powder and stock solution?
A3: Lyophilized this compound powder should be stored at -20°C and is stable for up to 3 years.[4][5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[6]
Q4: What is the mechanism of action of Merestinib?
A4: Merestinib is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases.[7] Its primary target is c-Met (c-mesenchymal-epithelial transition factor), but it also shows inhibitory activity against other kinases such as MST1R, AXL, MERTK, TEK, ROS1, FLT3, and DDR1/2.[6][7][8] Inhibition of these kinases blocks downstream signaling pathways involved in cell proliferation, survival, and migration.
Q5: What is the final concentration of DMSO that is generally considered safe for most cell lines?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | References |
| Molecular Weight | 625.45 g/mol | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 159.88 mM) | [2] |
| c-Met (Ki) | 2 nM | [7][8] |
| AXL (IC50) | 2 nM | [7][8] |
| MERTK (IC50) | 10 nM | [7][8] |
| MST1R (IC50) | 11 nM | [7][8] |
| FLT3 (IC50) | 7 nM | [7][8] |
| DDR1 (IC50) | 0.1 nM | [7] |
| DDR2 (IC50) | 7 nM | [7] |
| TEK (IC50) | 63 nM | [8] |
| MKNK1/2 (IC50) | 7 nM | [8] |
| ROS1 (IC50) | 23 nM | [7] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound and subsequent working solutions for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium appropriate for your cell line
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 625.45 g/mol = 6.25 mg
-
-
-
Prepare the 10 mM Stock Solution:
-
Aseptically weigh out 6.25 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, briefly warm the tube to 37°C or place it in a sonicator bath for a few minutes to ensure complete dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[6] Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions (Example for a final concentration of 100 nM):
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Step 1: Intermediate Dilution (e.g., 100 µM):
-
Dilute the 10 mM stock solution 1:100.
-
Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix well by pipetting up and down.
-
-
Step 2: Final Working Solution (e.g., 100 nM):
-
Dilute the 100 µM intermediate solution 1:1000.
-
For example, to prepare 1 mL of the final working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed cell culture medium.
-
-
The final concentration of DMSO in this example would be 0.001%, which is well below the cytotoxic threshold for most cell lines.
-
-
Treating Cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared working solution of this compound to the cells.
-
Remember to include a vehicle control (cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound used).
-
Incubate the cells for the desired experimental duration.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms upon dilution of DMSO stock solution in aqueous media. | The compound may have low aqueous solubility, and the sudden change in solvent polarity causes it to precipitate.[3] | Warm the diluted solution to 37°C and vortex or sonicate for a few minutes to aid redissolution.[3] Perform serial dilutions in a stepwise manner to avoid a drastic change in solvent concentration.[9] |
| Inconsistent or unexpected experimental results. | 1. Incorrect concentration of the compound: Errors in weighing, calculation, or pipetting. 2. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. DMSO toxicity: Final DMSO concentration in the culture medium is too high.[9] | 1. Recalculate all dilutions and ensure proper calibration and use of pipettes. 2. Use a fresh aliquot of the stock solution for each experiment. Always store the stock solution as recommended. 3. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%) and include a vehicle control.[9] |
| No observable effect of the compound on cells. | 1. Inactive compound: The compound may have degraded. 2. Cell line resistance: The cell line may not be sensitive to Merestinib or may have acquired resistance. 3. Insufficient incubation time or concentration. | 1. Test the compound on a known sensitive cell line to verify its activity. 2. Verify the expression of the target kinases (e.g., c-Met) in your cell line. Consider using a different cell line. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. |
| Cells are detaching or showing signs of stress in all wells, including the vehicle control. | 1. General cell culture issues: Contamination, poor cell health, or issues with media and supplements. 2. High DMSO concentration in vehicle control. | 1. Review aseptic techniques and ensure the health of the cell stock.[10] Check for contamination. 2. Double-check the calculation for the vehicle control to ensure the DMSO concentration is not too high. |
Visualizations
Caption: Experimental workflow for preparing Merestinib for cell culture.
Caption: Simplified signaling pathways inhibited by Merestinib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Merestinib dihydrochloride storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Merestinib dihydrochloride.
Storage and Stability
Proper storage of this compound is crucial for maintaining its integrity and ensuring experimental success. The following table summarizes the recommended storage conditions and stability data.
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 4 years | Keep desiccated and protected from light.[1][2][3][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid multiple freeze-thaw cycles.[1][5] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid multiple freeze-thaw cycles.[5][6] |
| Working Solution | Prepare fresh | Solutions for in vivo use should be prepared fresh daily.[3][5] |
Handling and Safety
This compound is a potent compound and should be handled with care. Adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the recommended workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Powder appears discolored or clumpy. | Improper storage (exposure to moisture or light). | Do not use the compound. Contact the supplier for a replacement. Ensure proper storage conditions are met for future use.[1][4] |
| Difficulty dissolving the compound in DMSO. | The compound has low solubility in the chosen solvent or has degraded. | Gently warm the solution and vortex or sonicate to aid dissolution.[5] If it still does not dissolve, consider preparing a fresh stock solution from a new vial. Use fresh, anhydrous DMSO for best results.[7] |
| Precipitate forms in the stock solution after freezing. | The concentration of the solution is too high, or the solvent is not pure. | Warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, prepare a new, less concentrated stock solution. Ensure you are using high-purity, anhydrous DMSO.[7] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Always use freshly prepared working solutions.[3] Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[1] Verify the storage conditions of the lyophilized powder. |
Logical Troubleshooting Flow
The following diagram provides a logical workflow for troubleshooting common issues.
References
Merestinib Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merestinib. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Merestinib?
A1: Merestinib (also known as LY2801653) is an orally available, small molecule, multi-kinase inhibitor.[1] Its primary target is the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase, to which it binds competitively with respect to ATP.[2][3] By inhibiting c-Met phosphorylation, Merestinib disrupts downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1]
Q2: Beyond c-Met, what are other known targets of Merestinib?
A2: Merestinib is a multi-kinase inhibitor and has been shown to have potent activity against a range of other receptor tyrosine kinases (RTKs) and serine/threonine kinases. These include, but are not limited to, AXL, MST1R (RON), FLT3, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2.[2][3][4] It has also been identified as a type II inhibitor of NTRK1/2/3 kinases.[5]
Q3: What is a typical starting concentration range for in vitro dose-response experiments with Merestinib?
A3: Based on reported IC50 values, a typical starting concentration range for in vitro experiments is between 0.1 nM and 10 µM.[2][3] The optimal range will depend on the specific cell line and the expression level of the target kinase. For initial screening, a broad range with logarithmic dilutions is recommended.
Q4: How should I prepare my Merestinib stock solution?
A4: Merestinib is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C for long-term stability.[3] For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: How long should I treat my cells with Merestinib before assessing the response?
A5: The optimal treatment duration depends on the endpoint being measured. For signaling pathway inhibition (e.g., measuring p-Met levels), a short incubation of a few hours may be sufficient.[3] For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a longer incubation of 48 to 72 hours is common to observe significant effects.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors during drug dilution or addition | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consider using a multi-channel pipette for adding reagents. |
| No significant dose-response effect observed | - Cell line is not sensitive to Merestinib (low target expression)- Incorrect concentration range tested- Insufficient treatment duration- Drug degradation | - Confirm target expression (e.g., c-Met) in your cell line via Western Blot or qPCR.- Test a broader range of concentrations (e.g., 0.01 nM to 100 µM).- Increase the treatment duration (e.g., up to 96 hours).- Prepare fresh drug dilutions from a properly stored stock solution for each experiment. |
| Precipitation of Merestinib in culture medium | - Poor solubility of the compound at high concentrations- Interaction with media components | - Ensure the final DMSO concentration is kept to a minimum.- Visually inspect the media for any precipitation after adding the drug.- If precipitation occurs, consider using a lower top concentration or preparing intermediate dilutions in a serum-free medium before adding to cells. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in reagent lots (e.g., FBS)- Inconsistent incubation times | - Use cells within a consistent range of passage numbers.- Seed cells to achieve a consistent confluency at the time of treatment.- Qualify new lots of critical reagents.- Standardize all incubation times precisely. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Merestinib Against Various Kinases
| Kinase | IC50 (nM) | Assay Type |
| c-Met | Ki: 2 nM | Cell-free |
| MST1R (RON) | 11 | Cell-based |
| AXL | 2 | Cell-based |
| MERTK | 10 | Cell-based |
| FLT3 | 7 | Cell-based |
| ROS1 | 23 | Not Specified |
| DDR1 | 0.1 | Cell-based |
| DDR2 | 7 | Cell-based |
| MKNK1/2 | 7 | Cell-based |
| Data compiled from multiple sources.[2][3] |
Table 2: Merestinib IC50 Values for Inhibition of Phosphorylation and Proliferation in Different Cell Lines
| Cell Line | Assay Endpoint | IC50 (nM) | Notes |
| H460 | MET Auto-phosphorylation | 35.2 ± 6.9 | HGF-stimulated |
| S114 | MET Auto-phosphorylation | 59.2 | |
| MKN45 | Proliferation | Potent Activity | MET gene amplification |
| Hs746T | Proliferation | Potent Activity | MET gene amplification |
| H1993 | Proliferation | Potent Activity | MET gene amplification |
| U-87MG | Proliferation | Less Potent Activity | No MET gene amplification |
| KATO-III | Proliferation | Less Potent Activity | No MET gene amplification |
| KM-12 | Anchorage-dependent proliferation | 13-105 | Harboring TPM3-NTRK1 fusion |
| KM-12 | Anchorage-independent proliferation | 45-206 | Harboring TPM3-NTRK1 fusion |
| Data compiled from multiple sources.[2][3][5][8] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution series of Merestinib in the appropriate cell culture medium. A typical starting point is a 10-point curve from 10 µM down to sub-nanomolar concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Follow the manufacturer's protocol for your chosen viability reagent (e.g., add MTT reagent and incubate, then solubilize formazan; or add CellTiter-Glo® reagent and read luminescence).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Protocol 2: Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours if investigating ligand-stimulated phosphorylation.
-
Pre-treat cells with various concentrations of Merestinib for a specified time (e.g., 2 hours).
-
If applicable, stimulate the cells with a ligand like HGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Met (p-Met) and total Met overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-Met signal to the total Met signal to determine the extent of inhibition at each Merestinib concentration.
-
Mandatory Visualizations
Caption: Merestinib inhibits c-Met signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Merestinib Technical Support Center: Troubleshooting Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving Merestinib (LY2801653).
Frequently Asked Questions (FAQs)
Q1: My Merestinib powder is not dissolving properly for my cell culture experiment. How should I prepare my stock solution?
A1: Merestinib is soluble in DMSO but insoluble in water.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a stock solution of 100 mg/mL (180.98 mM) in DMSO can be prepared.[1] It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of Merestinib.[1] For your final working concentration in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I'm observing lower-than-expected potency (higher IC50) of Merestinib in my cell viability assay. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected potency:
-
Cell Line Selection: The anti-proliferative activity of Merestinib is more potent in cell lines with MET gene amplification (e.g., MKN45, Hs746T, H1993) compared to those without MET gene amplification (e.g., U-87MG, KATO-III).[1] Ensure your chosen cell line has the appropriate molecular characteristics (e.g., MET amplification or overexpression) for sensitivity to Merestinib.
-
Acquired Resistance: Prolonged exposure to tyrosine kinase inhibitors can lead to acquired resistance. This can occur through on-target mechanisms, such as secondary mutations in the MET kinase domain, or off-target mechanisms, like the activation of bypass signaling pathways.
-
Assay Duration: The incubation time of your viability assay can influence the observed IC50. A 5-day incubation period has been used to quantify cell viability with Merestinib using a WST-1 assay.[2] Shorter incubation times may not be sufficient to observe the full cytotoxic or cytostatic effects of the compound.
-
Compound Degradation: Ensure proper storage of your Merestinib stock solution (typically at -20°C or -80°C) to prevent degradation.
Q3: My results show significant variability between replicate wells. What could be causing this?
A3: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.
-
Incomplete Drug Solubilization: Ensure your Merestinib working solutions are properly mixed and that the compound is fully dissolved before adding it to the cells. Precipitation of the compound will lead to inconsistent concentrations.
Q4: Can Merestinib's off-target effects influence my cell viability assay results?
A4: Yes. Merestinib is a multi-kinase inhibitor.[3][4][5] Besides its primary target c-Met, it also potently inhibits other receptor tyrosine kinases such as AXL, MERTK, and ROS1.[1][6] If your cell line expresses these other kinases and relies on them for proliferation and survival, the observed effect on cell viability may be a combination of inhibiting multiple pathways. It is important to characterize the expression of these key targets in your cell line of interest.
Q5: Which type of cell viability assay is recommended for use with Merestinib?
A5: Tetrazolium-based colorimetric assays (like MTT, XTT, WST-1) and ATP-based luminescence assays are commonly used. A WST-1 assay has been successfully used to quantify the effects of Merestinib on the viability of glioblastoma multiforme cells.[2] However, it's important to be aware that some kinase inhibitors can interfere with the enzymatic reactions of tetrazolium-based assays, potentially leading to an over- or underestimation of cell viability.[7] If you observe unexpected results, it is advisable to validate your findings with an alternative method, such as a direct cell count using trypan blue exclusion or an ATP-based assay (e.g., CellTiter-Glo®).
Quantitative Data Summary
Table 1: Inhibitory Activity of Merestinib against Various Kinases.
| Target Kinase | IC50 / Ki Value | Assay Type | Reference |
| c-Met | Ki = 2 nM | Cell-free | [6] |
| c-Met (autophosphorylation in H460 cells) | IC50 = 35.2 ± 6.9 nM | Cell-based | [6] |
| c-Met (autophosphorylation in S114 cells) | IC50 = 59.2 nM | Cell-based | [6] |
| AXL | IC50 = 2 nM | Cell-based | [6] |
| MERTK | IC50 = 10 nM | Cell-based | [6] |
| MST1R (RON) | IC50 = 11 nM | Cell-based | [6] |
| FLT3 | IC50 = 7 nM | Cell-based | [6] |
| DDR1 | IC50 = 0.1 nM | Cell-based | [6] |
| DDR2 | IC50 = 7 nM | Cell-based | [6] |
| MKNK1/2 | IC50 = 7 nM | Cell-based | [6] |
| ROS1 | IC50 = 23 nM | Not Specified | [1] |
Experimental Protocols
Protocol: General Cell Viability (WST-1) Assay for Merestinib Treatment
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each specific cell line.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Merestinib Treatment:
-
Prepare a series of dilutions of Merestinib in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Remove the medium from the wells and add 100 µL of the Merestinib dilutions or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 72-120 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all experimental wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of Merestinib concentration to determine the IC50 value.
-
Visualizations
Caption: Merestinib inhibits the HGF-induced c-Met signaling pathway.
Caption: Off-target inhibition of the AXL pathway by Merestinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merestinib - Wikipedia [en.wikipedia.org]
- 5. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
Merestinib: A Comparative Guide to its Validation as a Selective MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of merestinib's performance against other MET inhibitors, supported by experimental data. It details the methodologies for key validation experiments and visualizes critical biological pathways and experimental workflows.
Introduction to Merestinib and the MET Pathway
Merestinib (LY2801653) is an orally available, small-molecule inhibitor of the proto-oncogene c-Met, a receptor tyrosine kinase (RTK).[1] The MET signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Aberrant MET activation, through mutation, amplification, or overexpression, is a known driver in various cancers, making it a key therapeutic target.[3] Merestinib is classified as a Type II ATP-competitive inhibitor, binding to the inactive conformation of the MET kinase domain.[4] This mechanism may offer advantages in overcoming resistance to Type I inhibitors.[5][6]
MET Signaling Pathway
Activation of the MET receptor by HGF initiates a cascade of downstream signaling events critical for cell function. Key pathways include the RAS-MAPK pathway, which primarily regulates proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and motility.[2][7] Dysregulation of this network is a hallmark of many cancers.[3]
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective MET Inhibitor Tepotinib in Patients With Advanced NSCLC and MET Exon 14–Skipping Mutation - The ASCO Post [ascopost.com]
- 7. selleckchem.com [selleckchem.com]
Merestinib (LY2801653): A Multi-Targeted Kinase Inhibitor Enhancing Anti-Cancer Efficacy in Combination Therapies
For Immediate Release
Merestinib (LY2801653), a potent oral multi-kinase inhibitor, is demonstrating significant promise in preclinical and clinical studies as a synergistic partner for various cancer drugs, enhancing their therapeutic efficacy across a range of malignancies. By targeting key signaling pathways involved in tumor growth, proliferation, and resistance, Merestinib is poised to become a cornerstone of combination cancer therapy. This guide provides a comprehensive comparison of Merestinib's performance in combination with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Merestinib's primary target is the MET proto-oncogene, a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumorigenesis and metastasis.[1] However, its therapeutic reach extends to other key kinases, including AXL, RON, and NTRK, making it a versatile agent in combating cancer's complex signaling networks.[2][3][4] This multi-targeted approach is foundational to its synergistic potential, allowing it to tackle resistance mechanisms and amplify the effects of partnered drugs.
Synergy with Targeted Therapies
Preclinical evidence strongly supports the combination of Merestinib with other targeted agents to overcome drug resistance and achieve superior anti-tumor activity.
Merestinib and LY2874455 in Acute Myeloid Leukemia (AML)
In preclinical models of Acute Myeloid Leukemia (AML), the combination of Merestinib with LY2874455, a pan-FGFR inhibitor, has shown additive-to-synergistic activity in inhibiting the proliferation of AML cell lines.[5] This combination is particularly strategic as FGFR pathway upregulation is a known mechanism of resistance to MET inhibition.[6]
Quantitative Data Summary: Merestinib + LY2874455 in AML Cell Lines
| Cell Line | Synergy Analysis Method | Observed Effect | Reference |
| KG1, HEL, MOLM13, MOLM14, MV411 | ZIP (Zero Interaction Potency) Synergy Analysis | Additive-to-Synergistic | [5] |
Experimental Protocol: In Vitro Synergy in AML Cell Lines
-
Cell Lines: KG1, HEL, MOLM13, MOLM14, and MV411 human AML cell lines were utilized.
-
Treatment: Cells were incubated for 72 hours with Merestinib and/or LY2874455 at various concentrations.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Synergy Analysis: The potential synergy of the drug combination was analyzed using the SynergyFinder web application, which calculates a ZIP synergy score.
-
Western Blot Analysis: To investigate the mechanism of action, cells were treated for 1 hour with the drug combination, and protein lysates were analyzed by immunoblotting for key signaling proteins, including phosphorylated STAT3 and STAT5.[5]
Signaling Pathway and Experimental Workflow
Merestinib and Emibetuzumab in MET Exon 14 Skipping Models
In a gastric cancer xenograft model with MET exon 14 skipping and MET amplification, the combination of Merestinib with emibetuzumab, a bivalent anti-MET antibody, resulted in significant tumor regression. This suggests a dual-pronged attack on the MET receptor can be highly effective.
Quantitative Data Summary: Merestinib + Emibetuzumab In Vivo
| Treatment Group | Dosage | Tumor Regression | Reference |
| Merestinib | 6 mg/kg (qd, oral) | - | [7][8] |
| Emibetuzumab | 10 mg/kg (qw, IP) | 37.7% (transient) | [8] |
| Merestinib + Emibetuzumab (Concurrent) | 6 mg/kg (qd) + 10 mg/kg (qw) | 85% | [7][8] |
| Merestinib | 12 mg/kg (qd, oral) | 91.8% | [8] |
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: Approximately 5 million Hs746t gastric cancer cells were implanted subcutaneously.
-
Treatment Initiation: Dosing commenced when tumors reached an average size of 300-400 mm³.
-
Dosing Regimen:
-
Merestinib was administered orally once daily (qd).
-
Emibetuzumab was administered intraperitoneally once weekly (qw).
-
-
Tumor Measurement: Tumor volume was monitored regularly to assess treatment efficacy.[7]
Experimental Workflow
Synergy with Chemotherapy
Merestinib also enhances the efficacy of traditional chemotherapeutic agents, suggesting its potential to be integrated into standard-of-care regimens.
Merestinib and Nab-paclitaxel in Gastric Cancer
In preclinical models of gastric adenocarcinoma (GAC), Merestinib demonstrated an additive effect when combined with nab-paclitaxel, a taxane-based chemotherapy. This combination led to a greater reduction in cell proliferation compared to either agent alone.[9][10]
Quantitative Data Summary: Merestinib + Nab-paclitaxel In Vitro
| Cell Line | Merestinib (100 nM) % Proliferation Reduction | Nab-paclitaxel (10 nM) % Proliferation Reduction | Combination % Proliferation Reduction | Reference |
| MKN-45 (high p-c-Met) | 82% | 87% | 94% | [9][10] |
| SNU-1 (low p-c-Met) | 50% | 59% | 82% | [9][10] |
Quantitative Data Summary: Merestinib + Nab-paclitaxel In Vivo (MKN-45 Xenografts)
| Treatment Group | Net Tumor Growth (mm³) | Reference |
| Control | 503 | [10] |
| Nab-paclitaxel | 115 | [10] |
| Merestinib | 91 | [10] |
| Combination | -9.7 | [10] |
Experimental Protocol: In Vitro and In Vivo Gastric Cancer Studies
-
In Vitro Proliferation Assay:
-
Cell Lines: MKN-45 and SNU-1 human gastric cancer cell lines.
-
Assay: WST-1 proliferation assay was used to assess cell viability.
-
Treatment: Cells were treated with Merestinib and/or nab-paclitaxel at the indicated concentrations.
-
-
In Vivo Xenograft Study:
Signaling Pathway
Clinical Evidence of Combination Potential
Clinical trials have further explored the potential of Merestinib in combination regimens. A phase 1 study evaluated Merestinib in combination with standard-of-care agents such as cetuximab , cisplatin , and gemcitabine in patients with advanced cancers, demonstrating a tolerable safety profile and potential anti-cancer activity.[1][11] While a phase 2 study in advanced biliary tract cancer did not show a significant improvement in progression-free survival with the addition of Merestinib to cisplatin and gemcitabine, the combination was well-tolerated.[12] Further investigation into patient selection biomarkers may be key to unlocking the full potential of these combinations.
Conclusion
Merestinib (LY2801653) has consistently demonstrated synergistic or additive anti-cancer effects when combined with a variety of other therapeutic agents in preclinical models. Its ability to inhibit multiple key oncogenic signaling pathways, most notably MET, provides a strong rationale for its use in combination strategies aimed at overcoming drug resistance and improving patient outcomes. The data presented in this guide underscore the significant potential of Merestinib as a combination partner and provide a foundation for further research and clinical development in this area.
References
- 1. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merestinib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting MET and FGFR in Relapsed or Refractory Acute Myeloid Leukemia: Preclinical and Clinical Findings, and Signal Transduction Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MET and FGFR in Relapsed or Refractory Acute Myeloid Leukemia: Preclinical and Clinical Findings, and Signal Transduction Correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MET-targeting antibody (emibetuzumab) and kinase inhibitor (merestinib) as single agent or in combination in a cancer model bearing MET exon 14 skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Inhibition of the HGF/c-Met Pathway by Merestinib Augments the Effects of Albumin-Bound Paclitaxel in Gastric Cancer | Proceedings of IMPRS [journals.indianapolis.iu.edu]
- 11. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Addition of ramucirumab or merestinib to standard first-line chemotherapy for locally advanced or metastatic biliary tract cancer: a randomised, double-blind, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Merestinib's Reach: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For Immediate Release
Indianapolis, IN – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity profile of Merestinib (LY2801653), a potent ATP-competitive inhibitor of c-Met. This guide provides a thorough analysis of Merestinib's interactions with a panel of other Receptor Tyrosine Kinases (RTKs), supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of the affected signaling pathways.
Merestinib, primarily developed as a c-Met inhibitor, demonstrates a significant degree of cross-reactivity with several other RTKs and serine/threonine kinases. This polypharmacology can have important implications for its therapeutic efficacy and potential off-target effects. Understanding this cross-reactivity profile is crucial for the rational design of clinical trials and the development of next-generation kinase inhibitors.
Quantitative Kinase Inhibition Profile of Merestinib
The following table summarizes the inhibitory activity of Merestinib against a range of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) or Kd (dissociation constant) values, have been compiled from various biochemical and cellular assays. Lower values indicate greater potency.
| Target Kinase | IC50 (nM) | Ki (nM) | Kd (nM) | Kinase Family |
| c-Met | 4.7[1] | 2[2][3] | - | RTK |
| AXL | 2[2][3] | - | - | RTK (TAM) |
| MERTK | 10[2][3] | - | - | RTK (TAM) |
| TYRO3 | 28[3] | - | - | RTK (TAM) |
| MST1R (RON) | 11[2][3] | - | - | RTK |
| FLT3 | 7[2][3] | - | - | RTK |
| DDR1 | 0.1[2][3] | - | - | RTK |
| DDR2 | 7[2][3] | - | - | RTK |
| ROS1 | 23[2] | - | - | RTK |
| TEK (TIE2) | 63[3] | - | - | RTK |
| PDGFRA | 41[3] | - | - | RTK |
| NTRK1 (TrkA) | - | - | 20[1] | RTK |
| NTRK2 (TrkB) | - | - | 92[1] | RTK |
| NTRK3 (TrkC) | - | - | 54[1] | RTK |
| MKNK1 | 7[2][3] | - | - | Ser/Thr |
| MKNK2 | 7[2][3] | - | - | Ser/Thr |
Experimental Methodologies
The determination of Merestinib's kinase inhibition profile involves a variety of experimental techniques. Below are detailed protocols for two common types of assays used in kinase inhibitor profiling: a competitive binding assay and a functional enzymatic assay.
Experimental Protocol 1: Kinase Inhibitor Binding Affinity (KINOMEscan™)
This method quantifies the binding of a test compound (Merestinib) to a panel of kinases. It is an ATP-independent active site-directed competition binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Workflow:
References
Safety Operating Guide
Proper Disposal of Merestinib Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Merestinib dihydrochloride, a compound intended for research use only.[1]
This compound is not classified as a hazardous substance or mixture according to available safety data sheets.[2] However, it is imperative to handle all chemical waste with care and adhere to institutional and local regulations. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat or apron, and suitable protective gloves.[3] Work in a well-ventilated area, such as a fume hood, especially if there is a risk of generating dust.[3] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: If the individual is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.[2]
Disposal Procedures for this compound
As a non-hazardous substance, the disposal of this compound is less stringent than that for hazardous chemical waste. However, drain and regular trash disposal are generally discouraged for chemical compounds to prevent environmental accumulation.
Quantitative Data Summary for Chemical Waste Disposal
| Parameter | Guideline | Regulatory Context |
| pH Range for Drain Disposal | 5.0 - 12.5 | For dilute aqueous solutions of non-hazardous, degradable chemicals. Written permission from Environmental Health and Safety (EHS) may be required.[4] |
| Quantity Limit for Drain Disposal | A few hundred grams or milliliters per day | For approved non-hazardous chemicals.[5] |
| Satellite Accumulation Area Limit | 55 gallons (hazardous waste) | A general guideline for hazardous waste storage that can be adapted for non-hazardous chemical waste accumulation areas.[6] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | For "P-listed" hazardous wastes; serves as a reference for highly potent compounds, though Merestinib is not listed as such.[6] |
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Collect waste this compound, including contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
Use a container that is compatible with the chemical, preferably made of plastic with a secure screw cap.[4][6][7]
-
The container must be in good condition, with no leaks or cracks.[8]
-
-
Labeling:
-
Affix a "Hazardous Waste" or "Chemical Waste" tag to the container, as per your institution's guidelines. Even for non-hazardous chemicals, clear labeling is crucial for proper handling by waste management personnel.[7]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name, and the laboratory location.[7] Do not use abbreviations or chemical formulas.[7][8]
-
-
Storage:
-
Disposal Request:
-
Decontamination of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[8]
-
The rinsate must be collected and disposed of as chemical waste.[8]
-
After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.[8]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of chemical and pharmaceutical waste is governed by federal and state regulations, primarily under the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[7][9][10][11] While this compound is not currently listed as a hazardous waste, facilities must comply with all applicable rules for chemical disposal to ensure safety and environmental protection.[10] The sewer disposal of any pharmaceutical waste is generally prohibited.[9][10]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. adooq.com [adooq.com]
- 2. abmole.com [abmole.com]
- 3. westlab.com [westlab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Merestinib dihydrochloride
Essential Safety and Handling Guide for Merestinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent c-Met inhibitor intended for research use only. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. While some suppliers may not classify it as hazardous, it is prudent to manage it as a potent compound with potential health risks. The following GHS classifications have been reported and should be considered for risk assessment.[1]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity, Repeated Exposure | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
Due to its cytotoxic potential, all personnel must be trained on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (weighing, aliquoting) | Safety goggles with side-shields or face shield.[3][4] | Two pairs of chemotherapy-rated nitrile gloves.[5] | Disposable, impervious gown.[3][4] | NIOSH-approved respirator (e.g., N95) if not handled in a certified chemical fume hood. |
| Handling Solutions | Safety goggles with side-shields.[3][4] | Chemotherapy-rated nitrile gloves.[5] | Lab coat or disposable gown.[3][4] | Not generally required if handled in a well-ventilated area or fume hood. |
Glove Selection: Nitrile gloves are recommended for their chemical resistance.[6][7][8] For handling potent compounds like Merestinib, it is best practice to use gloves that are tested against chemotherapy drugs (ASTM D6978).[5] Always inspect gloves for defects before use and change them frequently.
Safe Handling Procedures
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] A safety shower and eyewash station must be readily accessible.[3][4]
-
Procedural Guidelines:
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[3] |
Spill and Disposal Plan
Spill Management:
-
Evacuate the area and prevent entry.
-
Wear the appropriate PPE as outlined in Section 2.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with a detergent solution.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials into a designated, labeled cytotoxic waste container.[2]
Waste Disposal:
All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleanup materials, must be disposed of as cytotoxic waste.[2][10]
-
Segregation: Do not mix cytotoxic waste with other waste streams.
-
Containment: Use clearly labeled, leak-proof, and puncture-resistant containers marked with the cytotoxic symbol.[2][10]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service, typically involving incineration or chemical neutralization.[10]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. Merestinib | C30H22F2N6O3 | CID 44603533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Disposable Chemotherapy- and Fentanyl-Safe Gloves - GLV537 - New Pig [newpig.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. scandiagear.com [scandiagear.com]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
